Boc-O-dimethylphospho-L-serine

Descripción general

Descripción

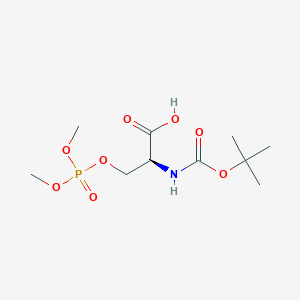

Boc-O-dimethylphospho-L-serine is a chemically modified amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dimethylphosphoryl group attached to the serine residue. This compound is primarily used in peptide synthesis and biochemical research due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-dimethylphospho-L-serine typically involves the protection of the serine hydroxyl group with a dimethylphosphoryl group. The process begins with the protection of the amino group of serine using a tert-butoxycarbonyl (Boc) group. The hydroxyl group of the serine is then phosphorylated using dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Boc-O-dimethylphospho-L-serine undergoes various chemical reactions, including:

Substitution Reactions: The dimethylphosphoryl group can be substituted with other phosphoryl groups or functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like phosphorylating agents and nucleophiles are commonly used.

Deprotection Reactions: Trifluoroacetic acid is the reagent of choice for removing the Boc group.

Major Products Formed:

Substitution Reactions: Various phosphorylated derivatives of serine.

Deprotection Reactions: Free L-serine or its phosphorylated forms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeting Biological Pathways

Boc-O-dimethylphospho-L-serine is instrumental in the design of drugs that target specific biological pathways. Its phosphonate group can mimic phosphorylated serine residues, which are critical in signal transduction pathways. This mimicry allows researchers to explore the mechanisms of diseases where phosphorylation plays a key role, such as cancer and neurodegenerative disorders.

Case Study: Drug Development

In a recent study, researchers utilized this compound to develop inhibitors for enzymes involved in cancer cell proliferation. The compound's ability to interact with the active sites of these enzymes demonstrated potential for therapeutic applications in oncology .

Peptide Synthesis

Protecting Group Utility

In peptide synthesis, this compound serves as a protecting group for the amino acid serine during the formation of peptide bonds. This protection is crucial as it prevents unwanted reactions at the hydroxyl group of serine while allowing for selective modifications at other sites.

Application Example

The compound has been successfully employed in synthesizing cyclic peptides that exhibit enhanced stability and bioactivity compared to their linear counterparts. This has implications for developing new peptide-based drugs .

Bioconjugation Techniques

Linking Biomolecules

this compound is used in bioconjugation processes to link biomolecules such as proteins and nucleic acids. This capability is vital for creating targeted therapies that enhance drug delivery systems.

Research Insights

Studies have shown that conjugating drugs with this compound can improve their pharmacokinetic properties, leading to prolonged circulation times and increased efficacy against specific targets .

Protein Engineering

Modifying Protein Interactions

The incorporation of this compound into protein engineering allows scientists to investigate protein interactions and functions more effectively. By modifying serine residues within proteins, researchers can study how these changes affect protein stability and function.

Case Study: Neurodegenerative Diseases

In research focused on neurodegenerative diseases, this compound was used to modify amyloid precursor proteins. This modification provided insights into the aggregation processes associated with Alzheimer's disease .

Material Science Applications

Development of Novel Biomaterials

The unique chemical properties of this compound have led to its exploration in materials science, particularly in developing biomaterials that can mimic natural tissues.

Innovative Uses

Recent studies have highlighted its potential in creating hydrophilic polypeptides that could be used in drug delivery systems or tissue engineering applications .

Mecanismo De Acción

The mechanism of action of Boc-O-dimethylphospho-L-serine involves its incorporation into peptides and proteins. The dimethylphosphoryl group mimics the natural phosphorylation of serine residues, which is a key post-translational modification in proteins. This modification plays a crucial role in regulating protein function, enzyme activity, and signal transduction pathways .

Comparación Con Compuestos Similares

Boc-O-phospho-L-serine: Similar to Boc-O-dimethylphospho-L-serine but with a different phosphoryl group.

Boc-O-diphenylphospho-L-serine: Contains a diphenylphosphoryl group instead of a dimethylphosphoryl group.

Uniqueness: this compound is unique due to its specific dimethylphosphoryl group, which provides distinct chemical properties and reactivity compared to other phosphorylated serine derivatives. This uniqueness makes it particularly useful in specific biochemical and pharmaceutical applications.

Actividad Biológica

Boc-O-dimethylphospho-L-serine is a phosphoserine analog that has garnered attention for its potential biological activities, particularly in the context of neurological functions and therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

This compound is synthesized through various chemical methods, primarily involving the modification of L-serine. The synthesis typically includes the following steps:

- Protection of the amino group : Using Boc (tert-butyloxycarbonyl) to protect the amino group of L-serine.

- Phosphorylation : Introduction of a dimethyl phosphate group at the hydroxyl position, which can be achieved through phosphorylation reactions using phosphoric acid derivatives.

The structure can be represented as follows:

This compound is characterized by its phosphonate group, which is crucial for its biological activity.

This compound acts primarily as a substrate for enzymes involved in serine metabolism. Its phosphonate structure mimics natural phosphoserine, allowing it to interact with various biological pathways:

- Neurological Implications : The compound has been shown to influence neurotransmission by modulating NMDA receptor activity through its role as a precursor to D-serine, a known co-agonist at NMDA receptors .

- Cell Signaling : It may also play a role in signaling pathways related to cell growth and differentiation, particularly in neuronal cells.

2.2 Therapeutic Potential

Recent studies indicate that this compound has potential therapeutic applications:

- Neurodegenerative Disorders : Research has demonstrated that supplementation with L-serine can improve cognitive functions and reduce symptoms associated with conditions like Alzheimer's disease (AD) and GRINpathies . In animal models, treatment with L-serine has resulted in decreased amyloid-beta production and improved neurobehavioral outcomes .

- Cancer Metabolism : Given L-serine's role in one-carbon metabolism, this compound may serve as a target for cancer therapies aimed at disrupting serine biosynthesis pathways .

3.1 Clinical Trials

A notable clinical trial investigated the effects of L-serine on patients with GRINpathies, where it was found that L-serine improved motor and cognitive functions significantly. The trial involved 24 patients and reported enhanced neurological symptoms such as reduced hyperactivity and improved attention spans .

3.2 Animal Studies

In animal models, particularly those simulating neurodegenerative conditions, administration of this compound has shown promise in:

- Reducing neurofibrillary tangles.

- Enhancing synaptic plasticity.

- Modulating oxidative stress responses .

4. Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

5. Conclusion

This compound represents a significant compound within biochemical research due to its structural similarity to natural phosphoserines and its potential therapeutic applications in neurology and oncology. Ongoing research into its mechanisms of action and clinical efficacy will further elucidate its role in treating various disorders.

Propiedades

IUPAC Name |

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAHQDUCEZPJRG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.